molecular formula C21H21NO5 B490928 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 339310-85-9

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B490928
CAS No.: 339310-85-9
M. Wt: 367.4g/mol
InChI Key: HHKDAWVABKVBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a benzyl group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrole Ring: The initial step often involves the cyclization of a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, in the presence of ammonia or an amine under acidic or basic conditions.

    Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride. The benzyl group can be added through a benzylation reaction using benzyl chloride and a base such as sodium hydride. The dimethoxyphenyl group is typically introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and the development of greener synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a candidate for drug development and biochemical studies.

    Medicine: Its structural features may allow it to interact with specific biological targets, making it useful in the design of new therapeutic agents.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-1-benzyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the dimethoxyphenyl group, which may reduce its biological activity.

    4-acetyl-1-benzyl-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the methoxy groups, potentially altering its reactivity and interactions.

    4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the hydroxyl group, which may affect its solubility and reactivity.

Uniqueness

The unique combination of functional groups in 4-acetyl-1-benzyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one provides it with distinct chemical and biological properties. The presence of both electron-donating methoxy groups and a hydroxyl group can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-acetyl-1-benzyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-13(23)18-19(15-9-10-16(26-2)17(11-15)27-3)22(21(25)20(18)24)12-14-7-5-4-6-8-14/h4-11,19,24H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDAWVABKVBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.